
Ketoprofen Sorbitol Monoester {Mixture of Diasteromers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketoprofen Sorbitol Monoester (Mixture of Diastereomers) is a compound formed by the esterification of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), with sorbitol, a sugar alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen Sorbitol Monoester involves the esterification of ketoprofen with sorbitol. This reaction can be catalyzed by enzymes such as porcine pancreas lipase in a biphasic system of hexane and water . The reaction conditions typically include a temperature of around 150°C and a reaction time of 90 minutes .
Industrial Production Methods
Industrial production of sorbitol esters, including Ketoprofen Sorbitol Monoester, often involves etherification followed by esterification. This method is preferred due to its mild reaction conditions and fewer impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ketoprofen Sorbitol Monoester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ketoprofen Sorbitol Monoester can lead to the formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ketoprofen Sorbitol Monoester has several scientific research applications:
Chemistry: It is used in the study of esterification reactions and the development of new synthetic methods.
Biology: It is used in the study of enzyme-catalyzed reactions and the development of new biocatalysts.
Medicine: It is used in the development of new drug delivery systems and the study of drug metabolism.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Ketoprofen Sorbitol Monoester involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The molecular targets of this compound include COX-1 and COX-2 enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
Molekularformel |
C44H52O16 |
|---|---|
Molekulargewicht |
836.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-benzoylphenyl)propanoate;[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/2C22H26O8/c2*1-13(22(29)30-12-18(25)21(28)20(27)17(24)11-23)15-8-5-9-16(10-15)19(26)14-6-3-2-4-7-14/h2*2-10,13,17-18,20-21,23-25,27-28H,11-12H2,1H3/t13?,17-,18+,20+,21+;13?,17-,18-,20-,21-/m01/s1 |
InChI-Schlüssel |
NUEBBPMXERWLTG-LYZAYGBWSA-N |
Isomerische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(C(C(C(CO)O)O)O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



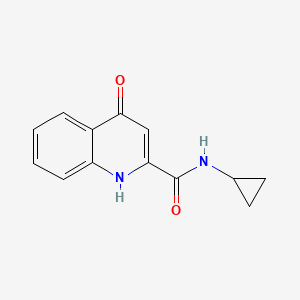

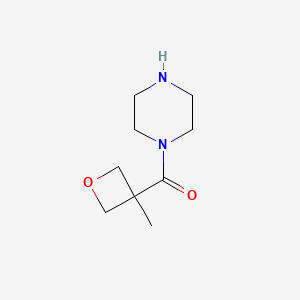

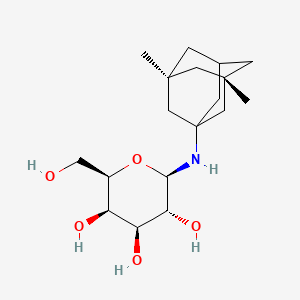
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
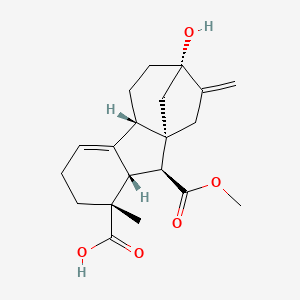
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)

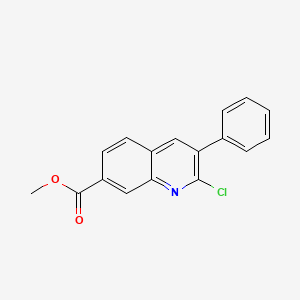
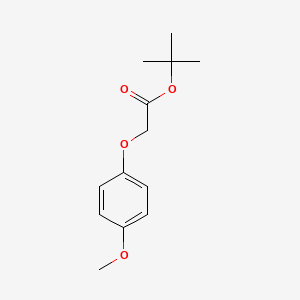
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
